molecular formula C20H26O4 B1258302 Przewalskin B

Przewalskin B

Cat. No. B1258302
M. Wt: 330.4 g/mol
InChI Key: XENNDAKNPKZKFC-VWZLZXLISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Przewalskin B is a naphthofuran. It has a role as a metabolite.

Scientific Research Applications

Novel Diterpenoid Discovery

Przewalskin B is a novel diterpenoid isolated from the Chinese medicinal plant Salvia przewalskii. It has a unique skeleton structure, which was elucidated through extensive NMR analysis and single-crystal X-ray study. This compound displays modest anti-HIV-1 activity, suggesting potential therapeutic applications (Xu et al., 2006).

Synthesis Approaches

Efficient strategies for the total synthesis of this compound have been reported. These methods involve complex organic reactions like intermolecular S(N)2' substitution and Rh(2)(OAc)(4)-mediated intramolecular carbene insertion, which are significant for pharmaceutical synthesis (Zhuo et al., 2011); (Xiao et al., 2014).

Biotransformation Studies

Research on przewalskinic acid A, related to this compound, involved its preparation from salvianolic acid B using a crude enzyme from Aspergillus oryzae. This biotransformation is notable for obtaining biologically active ingredients in significant quantities, showcasing an application in biochemistry and pharmacology (Liu et al., 2014).

Photophysical and Binding Behavior Studies

The photophysical properties of Przewalskinone-B, closely related to this compound, were studied to understand its medicinal values. The study focused on its interaction with β-Cyclodextrin, a drug carrier, indicating potential applications in drug delivery systems (Krishnaveni, 2017).

Chemical Constituents in Salvia Przewalskii

Extensive research on Salvia przewalskii, the source of this compound, reveals various chemical constituents and their pharmacological activities. This research is fundamental in understanding the plant's potential in traditional and modern medicine (Yang et al., 2011).

properties

Molecular Formula

C20H26O4

Molecular Weight

330.4 g/mol

IUPAC Name

(1R,10R,13R)-13-hydroxy-5,5-dimethyl-15-propan-2-yl-11-oxatetracyclo[8.6.0.01,13.04,9]hexadeca-8,15-diene-12,14-dione

InChI

InChI=1S/C20H26O4/c1-11(2)13-10-19-9-7-14-12(6-5-8-18(14,3)4)16(19)24-17(22)20(19,23)15(13)21/h6,10-11,14,16,23H,5,7-9H2,1-4H3/t14?,16-,19-,20-/m1/s1

InChI Key

XENNDAKNPKZKFC-VWZLZXLISA-N

Isomeric SMILES

CC(C)C1=C[C@]23CCC4C(=CCCC4(C)C)[C@H]2OC(=O)[C@@]3(C1=O)O

Canonical SMILES

CC(C)C1=CC23CCC4C(=CCCC4(C)C)C2OC(=O)C3(C1=O)O

synonyms

Przewalskin B

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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